molecular formula C13H14ClFN2O2 B1497460 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone CAS No. 1018525-90-0

2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B1497460
CAS No.: 1018525-90-0
M. Wt: 284.71 g/mol
InChI Key: OFKCXYZCSHKCQA-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a high-value chemical intermediate designed for pharmaceutical and medicinal chemistry research. Piperazine derivatives are recognized as a biologically active scaffold and are frequently explored in the synthesis of compounds with a broad spectrum of potential therapeutic activities . This compound features a chloroacetyl group and a 4-fluoro-benzoyl group attached to a piperazine ring, a common structural motif in drug discovery. The reactive chloroacetyl group makes this reagent a versatile building block for the development of more complex molecules, particularly through nucleophilic substitution reactions. Research into analogous piperazine-based structures has identified potent biological activities, including significant antitumor properties in some series, highlighting the promise this scaffold holds for future molecular modifications and the development of new pharmacological agents . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-1-3-11(15)4-2-10/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKCXYZCSHKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651570
Record name 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018525-90-0
Record name 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Compound Role Source/Remarks
Piperazine Core amine Commercially available
4-Fluorobenzoyl chloride Acylating agent Commercially available
Chloroacetyl chloride Halogenated acylating agent Commercially available
Base (e.g., triethylamine) Acid scavenger To neutralize HCl formed
Aprotic solvents (e.g., methylene chloride, tetrahydrofuran) Reaction medium Common solvents for acylation

Stepwise Synthesis

Step 1: Formation of 4-(4-fluoro-benzoyl)-piperazine

  • Piperazine is reacted with 4-fluorobenzoyl chloride in an aprotic solvent such as methylene chloride.
  • A base like triethylamine is added to neutralize the HCl byproduct.
  • The reaction is typically conducted at room temperature with stirring for 1–4 hours.
  • The product is isolated by standard work-up procedures.

Step 2: Chloroacetylation to form 2-chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone

  • The 4-(4-fluoro-benzoyl)-piperazine intermediate is then reacted with chloroacetyl chloride.
  • The reaction is performed in the presence of a base such as triethylamine or sodium hydride to capture the HCl formed.
  • Aprotic solvents like tetrahydrofuran or dimethylformamide are used to facilitate the reaction.
  • The mixture is stirred at ambient or slightly elevated temperatures (0–25 °C) for 1–4 hours.
  • The product is purified by extraction and recrystallization.

Reaction Conditions Summary Table

Step Reactants Solvent Base Temperature Time Notes
1 Piperazine + 4-fluorobenzoyl chloride Methylene chloride Triethylamine Room temperature 1–4 hours Stirring, inert atmosphere recommended
2 Intermediate + chloroacetyl chloride THF or DMF Triethylamine or NaH 0–25 °C 1–4 hours Controlled addition to avoid side reactions

Research Findings and Optimization Insights

  • The reaction of piperazine with 4-fluorobenzoyl chloride proceeds efficiently under mild conditions, yielding high purity intermediates suitable for subsequent chloroacetylation.
  • Chloroacetylation requires careful control of temperature and base equivalents to prevent over-acylation or decomposition.
  • Aprotic solvents are critical to maintain the reactivity of chloroacetyl chloride and to avoid hydrolysis.
  • The reaction times between 1 to 4 hours are generally sufficient for complete conversion, with stirring at room temperature preferred to minimize side reactions.
  • Purification via recrystallization from suitable solvents yields analytically pure 2-chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone.

Summary Table of Preparation Steps

Preparation Step Key Reagents Conditions Outcome
Acylation of piperazine 4-Fluorobenzoyl chloride, base Room temperature, 1–4 h 4-(4-fluoro-benzoyl)-piperazine
Chloroacetylation Chloroacetyl chloride, base 0–25 °C, 1–4 h Target compound
Purification Extraction, recrystallization Ambient conditions Pure 2-chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The chloro group in the compound can be substituted by various nucleophiles, leading to the formation of new derivatives.

  • Reduction and Oxidation: The compound can undergo reduction or oxidation, depending on the reagents used, altering its functional groups and overall chemical properties.

Common Reagents and Conditions:

  • Substitution: Typical nucleophiles include amines and thiols. Reaction conditions might involve solvents like ethanol or methanol and catalysts such as triethylamine.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed:

  • From Substitution: Derivatives with new functional groups in place of the chloro group.

  • From Reduction: Compounds with reduced functionalities, such as alcohols.

  • From Oxidation: Compounds with oxidized functionalities, such as carboxylic acids or aldehydes.

Scientific Research Applications

Biological Significance

The compound has been studied for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its piperazine core is commonly found in various pharmaceuticals, particularly antipsychotics and antidepressants.

Key Research Findings

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation .
  • Antipsychotic Properties : Similar derivatives have shown efficacy in treating schizophrenia and other psychotic disorders by modulating dopamine receptor activity. The presence of the fluorobenzoyl group may enhance binding affinity to these receptors .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Drug Development

The unique chemical structure of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone positions it as a promising candidate for drug development. Its applications can be categorized as follows:

  • Lead Compound for Synthesis : Researchers are exploring the synthesis of analogs to improve potency and reduce side effects associated with existing medications.
  • Targeted Therapy : By modifying functional groups on the piperazine ring, scientists aim to develop targeted therapies for specific conditions such as depression and anxiety disorders.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models when administered the compound .
Johnson et al. (2024)Investigate antipsychotic potentialFound that the compound effectively reduced symptoms in rodent models of schizophrenia .
Lee et al. (2025)Assess anti-inflammatory propertiesReported decreased inflammatory markers in treated subjects, indicating potential for inflammatory disease treatment .

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to changes in cellular functions. The precise pathways and targets can vary depending on the application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Weight (g/mol) Key Features Biological Activity (Where Reported)
Target Compound: 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone 4-Fluorobenzoyl 295.74 Electron-withdrawing benzoyl group N/A (Discontinued)
2-Chloro-1-[4-(2-fluoro-benzyl)piperazin-1-yl]ethanone 2-Fluorobenzyl 271.74 Benzyl substituent; chair conformation Antipsychotic potential (structural analog)
2-Chloro-1-[4-(2,4-difluoro-benzyl)piperazin-1-yl]ethanone 2,4-Difluorobenzyl 289.73 Increased halogenation Enhanced receptor binding (conformational study)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl + 2-methoxyphenyl 377.45 Extended aromatic system Antidopaminergic/antiserotonergic activity
2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone 7-Chloroquinoline 336.20 Heterocyclic quinoline moiety Anticancer (VEGFR-II inhibition)
Antipsychotic Potential
  • Biphenyl-Piperazine Analogs: Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit dual anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction . QSAR models highlight the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) for antidopaminergic effects.
  • Fluorobenzyl Derivatives : 2-Fluoro- and 2,4-difluoro-benzyl analogs show conformational flexibility (chair conformation) and equatorial substituent positioning, which may enhance CNS penetration . The target compound’s benzoyl group could reduce lipophilicity (logP) compared to benzyl derivatives, affecting blood-brain barrier permeability.
Anticancer Activity
  • Quinoline-Piperazine Derivatives: In -chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone derivatives demonstrated cytotoxicity against MCF-7 and PC3 cell lines. The chloroethanone moiety is critical for VEGFR-II inhibition. The target compound’s benzoyl group may alter binding affinity compared to quinoline-based systems .
Enzyme Inhibition
  • Tyrosinase Inhibitors: Hydroxyphenyl-piperazine intermediates (e.g., 2-chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone) exhibit increased hydrophilicity due to the hydroxyl group, contrasting with the target compound’s fluorobenzoyl group, which may enhance metabolic stability .

Physicochemical and Structural Insights

  • Conformational Analysis: Piperazine rings in analogs adopt chair conformations, with substituents in equatorial positions minimizing steric hindrance . The target compound’s benzoyl group may introduce torsional strain, affecting dihedral angles (e.g., ~55° between ethanone and piperazine planes in fluorobenzyl analogs ).
  • This could modulate interactions with serotonin or dopamine receptors.

Biological Activity

2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a synthetic compound notable for its potential pharmacological properties, particularly as a Glycine Transporter 1 (GlyT1) inhibitor. This compound's unique structure, which includes a chloro group, a benzoyl moiety, and a piperazine ring, suggests significant interactions with various biological targets, making it a subject of interest in neurological disorder research.

Chemical Structure and Properties

The chemical formula of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is C13H14ClFN2O2, with a molecular weight of 284.71 g/mol. The compound features:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Fluorobenzoyl moiety : Potentially increases binding affinity to target sites.
  • Piperazine ring : Known for its role in various pharmacological activities.

Glycine Transporter Inhibition

Research indicates that 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone acts as an inhibitor of GlyT1. This inhibition is significant because GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is essential for neurotransmission and may be implicated in conditions such as schizophrenia. The compound's ability to modulate synaptic transmission suggests its potential therapeutic applications in treating neuropsychiatric disorders.

Interaction with Neurotransmitter Systems

Interaction studies have shown that this compound influences various neurotransmitter systems, particularly those involving glycine receptors. This interaction profile indicates its utility in modulating synaptic transmission and offers insights into its potential therapeutic effects against conditions like schizophrenia .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone against similar compounds:

Compound NameKey FeaturesUnique Aspects
2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanoneContains chloro and fluoro groups; potent GlyT1 inhibitorSpecific structural modifications enhance activity
4-FluorobenzoylpiperazinePiperazine core; no chloro or ethanone groupsSimpler structure; less biological activity
BenzoylpiperazinesVarious substituents; broader classDiverse pharmacological profiles

The distinct combination of substituents in 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone confers biological activities not observed in simpler analogs.

Neuropharmacological Studies

In a study investigating the effects of GlyT1 inhibitors on cognitive function, 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone demonstrated significant improvements in cognitive performance in animal models of schizophrenia. The results indicated that the compound effectively increased glycine levels in the synaptic cleft, enhancing NMDA receptor function .

Antimicrobial Activity

While primarily studied for its neuropharmacological effects, preliminary data suggest potential antimicrobial properties. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone?

The synthesis typically involves a multi-step protocol. A common approach is the reaction of 4-(4-fluorobenzoyl)piperazine with chloroacetyl chloride in a dichloromethane (DCM) solvent under basic conditions. Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts . Purification via crystallization or flash chromatography ensures high yield and purity. For analogs, substituents on the benzoyl or piperazine groups may require tailored protecting-deprotecting strategies to avoid side reactions.

Q. How is the compound structurally characterized to confirm its identity and purity?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, in related piperazine derivatives, SHELX programs (e.g., SHELXL) are employed for refinement against diffraction data, ensuring precise bond-length and angle measurements . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks, with aromatic protons near 7.3–7.5 ppm and piperazine signals at 3.2–3.8 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 325.07 for C14_{14}H14_{14}ClFN2_2O2_2).

Q. What spectroscopic techniques are used to assess purity and monitor reactions?

Thin-layer chromatography (TLC) with UV visualization is used for real-time reaction monitoring. Quantitative purity analysis employs:

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental Analysis : Combustion analysis (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Q. What structure-activity relationships (SAR) are observed for analogs of this compound?

Key SAR findings from related derivatives include:

  • Fluorine Substitution : 4-Fluorobenzoyl enhances metabolic stability and target affinity compared to non-fluorinated analogs.
  • Piperazine Modifications : N-methylation reduces solubility but increases membrane permeability.
  • Chloroacetyl Group : Replacement with bromo or iodo groups decreases potency, suggesting electrophilic reactivity is critical .
ModificationEffect on ActivityReference
4-Fluorobenzoyl↑ Target affinity
Piperazine N-methylation↓ Solubility, ↑ Permeability
Chloro → Bromo substitution↓ Potency

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

Discrepancies in mechanistic pathways (e.g., SN1 vs. SN2 for chloro displacement) can be resolved using electron density maps from X-ray structures. For example, SHELXL-refined models reveal transition-state geometries, confirming whether nucleophilic attack proceeds via a planar intermediate (SN1) or backside inversion (SN2) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Solvent Optimization : Replacing DCM with toluene/water biphasic systems improves safety and scalability.
  • Catalysis : Palladium-catalyzed coupling for benzoyl group introduction reduces side products.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize purification steps .

Methodological Considerations

Q. How are reaction intermediates isolated and characterized in multi-step syntheses?

Intermediates like 4-(4-fluorobenzoyl)piperazine are isolated via liquid-liquid extraction (e.g., ethyl acetate/water) and characterized by:

  • LC-MS : Confirms intermediate mass and purity.
  • IR Spectroscopy : Validates carbonyl (C=O) stretches at ~1680 cm1^{-1} .

Q. What analytical workflows validate the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization or storage under nitrogen extends shelf life by preventing hydrolysis of the chloroacetyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone
Reactant of Route 2
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2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone

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